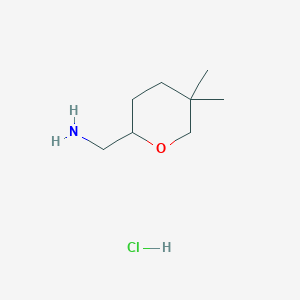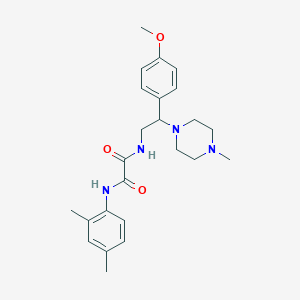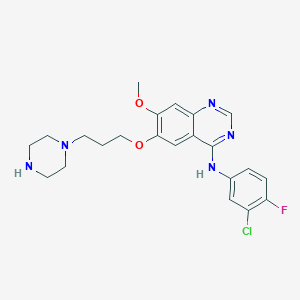![molecular formula C15H15N5O2 B2897429 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034474-44-5](/img/structure/B2897429.png)
1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been synthesized using various methods.
科学的研究の応用
Multikinase Inhibitors for Cancer Therapy
One area of application is in the development of multikinase inhibitors for cancer treatment. For example, a study on pyrazolo[3,4-d]pyrimidine derivatives led to the discovery of compounds exhibiting high potency against FLT3-driven human acute myeloid leukemia (AML) cells, as well as significant antiangiogenic effects. These compounds, including a particularly effective derivative, demonstrated complete tumor regression in an MV4-11 xenograft mouse model of AML without apparent toxicity, indicating their potential as novel cancer therapeutics (Yang et al., 2013).
Adenosine Deaminase Inhibitors
Another significant application is the use of pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent adenosine deaminase inhibitors. These compounds have shown promising results in attenuating bowel inflammation in experimental models of colitis, offering a potential therapeutic avenue for inflammatory diseases. The structure-activity relationship analysis has highlighted key pharmacophoric elements, guiding the design of novel inhibitors for clinical applications (La Motta et al., 2009).
Antipsoriatic Agents
Research has also focused on the development of pyrazolo[3,4-d]pyrimidine derivatives as antipsoriatic agents. Optimization of a lead compound resulted in the identification of a potent FLT3 inhibitor with significant effects in a psoriatic animal model. The compound displayed not only high potency but also prevented recurrence after treatment cessation, suggesting its utility as a potential drug candidate for psoriasis treatment (Li et al., 2016).
Antibacterial Agents
In the realm of antibacterial research, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, with several demonstrating high antibacterial activities. This research opens up possibilities for the development of new antibiotics to combat resistant bacterial strains (Azab et al., 2013).
作用機序
Target of Action
The compound 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been associated with various targets. One of the primary targets is the Microtubule Affinity Regulating Kinase (MARK) . MARK plays a crucial role in cell cycle progression and is involved in the pathogenesis of Alzheimer’s disease . Another target is the Mycobacterium tuberculosis (Mtb) , making this compound a potential antituberculosis lead .
Mode of Action
This compound interacts with its targets in different ways. When interacting with MARK, it acts as a selective inhibitor . This inhibition can potentially be used for the treatment or prevention of Alzheimer’s disease . Instead, resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its targets. In the case of MARK, the compound’s inhibitory action can affect the microtubule dynamics, which play a crucial role in cell division and intracellular transport . For Mtb, the compound’s action can affect the organism’s metabolic pathways, particularly those involving the FAD-dependent hydroxylase .
Pharmacokinetics
The compound’s promising activity against mtb within macrophages suggests it may have good cellular permeability .
Result of Action
The result of the compound’s action varies depending on the target. For MARK, the inhibition can potentially slow down or halt the progression of Alzheimer’s disease . For Mtb, the compound’s action can lead to substantial improvements in antitubercular activity .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy against Mtb can be influenced by the intracellular environment of the macrophages . .
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-13-5-3-11(4-6-13)18-15(21)19-12-9-16-14-7-8-17-20(14)10-12/h3-10H,2H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTRYXLOQDHMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)


![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)

![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)